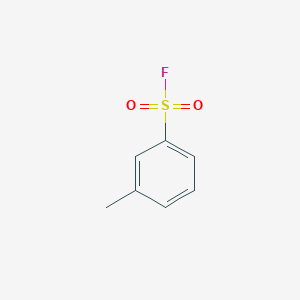

m-Toluenesulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCUZUIABCLFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302068 | |

| Record name | m-Toluenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-66-0 | |

| Record name | 3-Methylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluenesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms Involving Aryl Sulfonyl Fluorides

Fundamental Principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx)

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a robust method for creating strong covalent bonds, falling under the umbrella of "click chemistry". monash.edu This reliability stems from the unique combination of stability and latent reactivity found in high-oxidation-state sulfur fluorides. monash.eduthieme-connect.de The core of SuFEx lies in the activation of the typically inert S-F bond, enabling nucleophilic substitution. nih.gov

The exceptional stability of the sulfur-fluorine bond in sulfonyl fluorides necessitates activation for reactions to proceed. nih.gov This is commonly achieved through nucleophilic catalysis, where a catalyst activates the sulfonyl fluoride, making it more susceptible to reaction. nih.gov

Early work demonstrated that organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction between p-toluenesulfonyl fluoride and silyl (B83357) ethers. nih.govresearchgate.net The proposed mechanism involves the nucleophilic attack of DBU on the sulfur center of the sulfonyl fluoride, forming a highly reactive arylsulfonyl ammonium (B1175870) fluoride salt intermediate. nih.govresearchgate.netacs.org This intermediate is then attacked by a nucleophile, such as a silylated alcohol, leading to the desired product and regeneration of the DBU catalyst. nih.gov

More recent developments have expanded the range of catalysts and nucleophiles. For instance, N-heterocyclic carbenes (NHCs) and 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to be effective catalysts for the reaction of sulfonyl fluorides with alcohols and amines. nih.gov Lewis acids, such as Ca(NTf₂)₂, can also catalyze SuFEx reactions, particularly with silyl amines as nucleophiles. nih.gov In these cases, the silicon atom acts as a fluoride trap, driving the reaction forward. nih.gov

The general catalytic cycle for nucleophilic activation can be summarized as follows:

Activation: A nucleophilic catalyst attacks the sulfur atom of the aryl sulfonyl fluoride, displacing the fluoride ion and forming a more reactive intermediate.

Nucleophilic Attack: A nucleophile, such as an alcohol, amine, or their silylated derivatives, attacks the activated sulfur center.

Product Formation and Catalyst Regeneration: The product is formed, and the catalyst is regenerated, allowing it to participate in further reaction cycles.

This catalytic approach allows for the efficient synthesis of sulfonates, sulfonamides, and other sulfur(VI)-containing compounds under mild conditions. nih.govsorbonne-universite.fr

Density Functional Theory (DFT) has become an invaluable tool for investigating the intricacies of SuFEx reaction mechanisms. These computational studies provide insights into transition states, intermediates, and reaction energetics that are often difficult to obtain through experimental methods alone.

DFT calculations have supported the proposed mechanisms for both base- and Lewis acid-catalyzed SuFEx reactions. For example, computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) revealed that a complementary base significantly lowers the reaction barrier by increasing the nucleophilicity of the amine. nih.gov This occurs through a concerted deprotonation of the amine nucleophile in the transition state. nih.govacs.org

In the case of Lewis acid catalysis, DFT calculations suggest a mechanism where the Lewis acid coordinates to the sulfonyl fluoride, followed by a four-membered transition state involving the silyl amine. nih.gov This leads to the concurrent formation of the S-N and Si-F bonds. nih.gov

Furthermore, DFT studies have been employed to understand the regioselectivity of SuFEx reactions. For instance, in the cycloaddition of ethene-1,1-disulfonyl difluoride, DFT calculations helped to elucidate the stepwise mechanism and the factors controlling the observed regioselectivity. nih.gov Computational models have also been used to predict the reactivity of novel sulfonyl fluoride reagents, guiding their development for specific applications like deoxyfluorination. chemrxiv.org

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are critical in understanding the outcomes of sulfonyl fluoride reactions. The arrangement of electron-donating and electron-withdrawing groups can significantly impact the stability of transition states and, consequently, the selectivity of the reaction.

In SN2-type reactions at the sulfur center, the stereochemistry of the nucleophile can dictate the stereochemical outcome of the product. For example, the reaction of chiral amines with sulfonyl fluorides can produce chiral sulfonamides with high stereoselectivity.

The influence of fluorine itself is a key stereoelectronic consideration. The strong C-F dipole can create unfavorable interactions in the transition state of SN2 reactions at an adjacent carbon, a principle that has been observed in the chemistry of fluorinated carbohydrates. acs.org Conversely, the lone pairs on a fluorine atom can stabilize an adjacent carbocation through resonance, an effect that influences the reactivity in electrophilic fluoroalkylation reactions. rsc.org

In the context of palladium-catalyzed cyclopropanation using alkyl sulfonyl fluorides, DFT calculations have revealed that the SN2-type oxidative addition of the C-SO₂F bond is the turnover-limiting and diastereoselectivity-determining step. chemrxiv.org The stereoelectronic properties of the sulfonyl fluoride and the alkene substrate govern the facial selectivity of this step.

The table below summarizes some key stereoelectronic effects and their consequences in sulfonyl fluoride chemistry.

| Stereoelectronic Effect | Consequence | Example Reaction |

| Gauche Effect | Preference for a gauche conformation in systems with adjacent electronegative substituents. | Conformation of fluorinated carbohydrates. |

| Anomeric Effect | Preference for an axial substituent on a heterocyclic ring containing an electronegative atom. | Glycosylation reactions of fluorinated sugars. |

| Dipole-Dipole Interactions | Unfavorable interactions between the C-F dipole and the transition state of an adjacent SN2 reaction. | Reduced reactivity of α-fluorinated substrates in SN2 reactions. acs.org |

| Hyperconjugation | Stabilization of carbocations or carbanions by adjacent σ-bonds. | Influences the reactivity of fluorinated carbocations and carbanions. rsc.org |

Non-SuFEx Mechanistic Investigations

While SuFEx represents a major area of sulfonyl fluoride chemistry, these compounds also participate in other important transformations with distinct mechanistic pathways.

Aryl sulfonyl fluorides can act as deoxyfluorination reagents, replacing a hydroxyl group with fluorine. bohrium.com The mechanism of this transformation is thought to involve the initial formation of a sulfonate ester intermediate. The alcohol attacks the electrophilic sulfur center of the sulfonyl fluoride, leading to the displacement of a leaving group. This is followed by an SN2-type attack by a fluoride ion on the carbon atom bearing the sulfonate ester, resulting in the formation of the alkyl fluoride and a sulfonate byproduct. chemrxiv.org

The reactivity and selectivity of deoxyfluorination reactions can be tuned by modifying the structure of the sulfonyl fluoride reagent and the choice of base. ucla.edu For instance, electron-withdrawing groups on the aryl ring of the sulfonyl fluoride can enhance its reactivity. chemrxiv.org Machine learning models have been developed to predict the optimal combination of sulfonyl fluoride and base for a given alcohol substrate, navigating the complex reaction landscape. bohrium.comucla.edu

Kinetic studies have indicated that different mechanisms may be at play for different types of alcohols (primary, secondary, tertiary), highlighting the complexity of these reactions. bohrium.com The development of new reagents like SulfoxFluor, an N-tosyl-4-chlorobenzenesulfonimidoyl fluoride, has provided access to rapid and efficient deoxyfluorination of a broad range of alcohols with high selectivity against elimination. cas.cn

The hydrolysis of aryl sulfonyl fluorides is a critical process, particularly in the context of their use as chemical probes and the potential environmental impact of fluoride release. The mechanism generally proceeds via a nucleophilic attack of water or hydroxide (B78521) on the sulfur atom, forming a tetrahedral intermediate. This intermediate then collapses, releasing a fluoride ion and the corresponding sulfonic acid.

The rate of hydrolysis is significantly influenced by several factors:

pH: Hydrolysis is generally faster in basic conditions due to the higher concentration of the more potent nucleophile, hydroxide.

Substituent Effects: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, accelerating hydrolysis. Conversely, electron-donating groups slow it down.

Solvent: The polarity and hydrogen-bonding ability of the solvent can stabilize the transition state and influence the reaction rate.

The stability of aryl sulfonyl fluorides to hydrolysis is a key feature that makes them suitable for applications in chemical biology, as they can persist under physiological conditions long enough to interact with their biological targets. researchgate.net However, their eventual hydrolysis and the dynamics of fluoride release are important considerations in the design of such molecules. The hydrolysis of related compounds, such as aryl phenylmethanesulfonates, has been shown to proceed through an elimination-addition mechanism under certain conditions. acs.org

Applications of Toluenesulfonyl Fluorides in Chemical Biology and Medicinal Chemistry

Development and Utilization of Covalent Probes

Covalent probes equipped with a sulfonyl fluoride (B91410) warhead are instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. frontiersin.orgresearchgate.net These probes typically consist of the reactive sulfonyl fluoride group, a linker, and often a reporter tag (like biotin (B1667282) or a fluorophore) or a binding scaffold that directs the probe to a specific protein family. researchgate.net The formation of a stable, covalent bond allows for the durable labeling, identification, and characterization of target proteins.

The selectivity of sulfonyl fluoride probes is not solely dependent on the intrinsic reactivity of the warhead but is significantly influenced by the binding affinity of the probe for its target protein. The protein's binding pocket positions the electrophile in proximity to a specific nucleophilic residue, facilitating a covalent reaction. rsc.org This "context-specific" reactivity enables the selective modification of proteins even in a complex proteome.

Research has demonstrated this selectivity across various protein classes:

Glutathione (B108866) Transferases (GSTs): Sulfonyl fluoride-based probes have been shown to selectively label functional tyrosine residues located in the promiscuous substrate-binding site of GSTs. nih.gov This labeling was observed across four different GST classes with less than 30% sequence identity, highlighting the probe's ability to target functionally conserved residues. nih.gov

Kinases: Broad-spectrum kinase probes using a sulfonyl fluoride electrophile have been developed to target a conserved lysine (B10760008) residue in the ATP-binding site. researchgate.netacs.org This approach allows for the profiling of kinase activity across the proteome.

Fatty Acid-Associated Proteins: Long-chain fatty acid-based sulfonyl fluoride probes have been created to covalently label and identify proteins involved in fatty acid metabolism and modification, targeting essential serine or tyrosine residues. nih.gov

The ability of aryl sulfonyl fluorides to target multiple amino acid residues makes them particularly effective as multivalent affinity labels for covalently capturing unknown target proteins. nih.gov

By covalently modifying a protein, sulfonyl fluoride probes serve as powerful tools for identifying and characterizing functionally important domains. Once a protein is labeled, mass spectrometry-based proteomics can be used to pinpoint the exact site of modification, thereby mapping the location of active sites or key binding pockets. h1.co

Key findings from such studies include:

The identification of labeled residues within enzymes has consistently shown them to be functionally important, validating the use of this approach for discovering previously unrecognized active site residues. h1.co

In studies of GSTs, sulfonyl fluoride probes selectively targeted tyrosine residues that are essential for the enzyme's function, confirming their location within the active binding site. nih.gov

For kinases, the covalent modification of the conserved catalytic lysine (e.g., Lys295 in Src kinase) within the ATP-binding pocket confirms the probe's engagement with this critical functional domain. researchgate.netacs.org

Fragment screening campaigns using sulfonyl fluoride-containing fragments have successfully identified ligands that interact with functionally relevant pockets, which were subsequently characterized through co-crystallization, revealing covalent conjugation to specific tyrosine residues. nih.gov

Table 1: Examples of Protein Residues and Sites Targeted by Sulfonyl Fluoride Probes

| Protein/Enzyme Class | Targeted Residue(s) | Functional Site/Domain | Reference(s) |

|---|---|---|---|

| Glutathione Transferases (GSTs) | Tyrosine | Substrate Binding Site | nih.gov |

| Protein Kinases (e.g., Src) | Lysine | ATP-Binding Site | researchgate.netacs.org |

| Serine Hydrolases | Serine, Tyrosine | Catalytic/Functional Sites | nih.gov |

| BCL6 | Tyrosine | Binding Pocket | nih.gov |

| Cereblon (CRBN) | Histidine | Sensor Loop | rsc.org |

The covalent and irreversible nature of the bond formed by sulfonyl fluoride probes makes them uniquely suited for studying dynamic molecular interactions. By forming a permanent link with a residue at an interaction interface, these probes can effectively "trap" and identify binding partners.

Protein-Ligand Interactions: Sulfonyl fluoride probes have been designed to validate computational binding models. For instance, a probe was developed to confirm that a peptide inhibitor of Interleukin-17A (IL-17A) binds in a specific pocket proximal to residue Tyr85. rsc.org The probe's selective and complete modification of Tyr85 validated the binding model, which was crucial for the subsequent design of an improved reversible inhibitor. rsc.org

Protein-Protein Interactions: These probes can map the interaction surfaces between proteins. Early work suggested that when a kinase was bound by a sulfonyl fluoride probe, it could then label a tyrosine residue on its protein substrate, demonstrating the probe's utility in identifying enzyme substrates and mapping protein-protein interactions. rsc.org More recently, sulfonyl fluoride warheads have been incorporated into peptide ligands to create potent covalent inhibitors of protein-protein interactions, such as those involving the XIAP protein, by targeting lysine, tyrosine, or histidine residues at the interaction interface. nih.govacs.org

Enzyme Inhibition and Activity Modulation

Aryl sulfonyl fluorides have a long history as covalent inhibitors of enzymes, particularly serine proteases. researchgate.net The mechanism involves the nucleophilic attack by a catalytic residue (commonly serine) on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. This irreversible inactivation effectively removes the enzyme from the active pool.

The efficacy of an irreversible inhibitor is often quantified by its second-order rate constant (kobsd/[I] or kᵢₙₐ꜀ₜ/Kᵢ), which reflects how quickly the enzyme is inactivated at a given inhibitor concentration. While simple aryl sulfonyl fluorides like Phenylmethylsulfonyl fluoride (PMSF) are known to be relatively slow and non-specific protease inhibitors, more complex derivatives can be designed to achieve high potency and selectivity. rsc.orgnih.gov

For example, studies on lymphocyte granule proteases demonstrated significant differences in inhibition kinetics among various sulfonyl fluoride compounds. nih.gov While PMSF was a poor inhibitor of these proteases, a specifically designed compound, 2-(Z-NH(CH₂)₂CONH)C₆SO₂F, proved to be a potent inhibitor of certain protease activities. nih.gov

Table 2: Second-Order Inhibition Rate Constants of a Sulfonyl Fluoride Inhibitor against Granule Protease Activities

| Protease Activity | Inhibitor | kobsd/[I] (M⁻¹s⁻¹) | Reference(s) |

|---|---|---|---|

| Met-ase | 2-(Z-NH(CH₂)₂CONH)C₆SO₂F | 162 | nih.gov |

| ly-chymase | 2-(Z-NH(CH₂)₂CONH)C₆SO₂F | 147 | nih.gov |

| ly-tryptase | 2-(Z-NH(CH₂)₂CONH)C₆SO₂F | 29 | nih.gov |

| Asp-ase | 2-(Z-NH(CH₂)₂CONH)C₆SO₂F | 16 | nih.gov |

| Multiple Activities | Phenylmethylsulfonyl fluoride (PMSF) | < 7 | nih.gov |

Specificity profiling involves testing inhibitors against a panel of enzymes to determine their selectivity. Chemoproteomic platforms have enabled this on a large scale, where sulfonyl fluoride probes are used to profile target enrichment across entire enzyme families, such as kinases. acs.org The results of such studies show that the structure of the probe's scaffold is a key determinant of covalent capture, allowing for the development of more selective inhibitors. acs.org

The reactivity of the sulfonyl fluoride group is not limited to proteases. The ability of this "privileged warhead" to react with multiple nucleophilic amino acids allows it to inhibit a wide variety of protein classes. rsc.orgrsc.org This broad-spectrum potential has been leveraged in chemical biology to develop probes that can report on the activity of diverse enzyme families simultaneously.

Activity-based protein profiling studies have shown that sulfonyl fluoride probes can label a wide array of proteins in cell lysates, including:

Heat shock proteins rsc.org

Synthases rsc.org

Helicases rsc.org

Metabolic serine hydrolases nih.gov

Initiation, elongation, and splicing factors rsc.org

This broad reactivity underscores the utility of sulfonyl fluorides as versatile tools for "beyond-cysteine" covalent targeting, greatly expanding the portion of the proteome that can be interrogated and potentially drugged. acs.orgnih.gov The diversity of protein classes captured highlights the capacity for these compounds to modify a wide scope of the proteome, much of which is not traditionally considered tractable for drug discovery. acs.org

Rational Design of Sulfonyl Fluoride-Based Enzyme Inhibitors

The rational design of enzyme inhibitors aims to create potent and specific molecules by leveraging knowledge of the enzyme's structure and mechanism. 182.160.97 Sulfonyl fluorides (SFs) are recognized as "privileged" covalent warheads in this context, possessing a favorable balance of aqueous stability and reactivity towards proteins. rsc.org Unlike more promiscuous sulfonyl chlorides, they offer improved thermodynamic stability. rsc.org Their utility extends beyond targeting the commonly reactive serine residues; they can also form stable covalent bonds with context-specific threonine, lysine, tyrosine, cysteine, and histidine residues, significantly broadening their applicability in drug discovery. rsc.orgnih.gov

The design process for SF-based inhibitors often involves structure-based and computational approaches. For instance, researchers use computational screening and covalent docking to evaluate large libraries of accessible sulfonyl fluorides against the binding pocket of a target enzyme. nih.gov This strategy allows for the prediction and prioritization of candidates with optimal geometry and reactivity for forming a covalent bond with a key amino acid residue. nih.gov A notable example is the design of inhibitors targeting the transcriptional repressor B-cell lymphoma 6 (BCL6), where an aryl sulfonyl fluoride moiety was successfully used to target a specific tyrosine residue, blocking protein-protein interactions. rsc.org Similarly, SF-containing probes have been rationally designed to target catalytic lysine residues in kinases, showcasing the context-dependent reactivity that can be exploited for selective inhibition. nih.gov

The mechanism of inhibition involves the sulfonylation of a nucleophilic amino acid residue within the enzyme's active site. nih.gov This process, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), is highly dependent on the enzyme's tertiary structure, which brings the SF warhead into proximity with the target residue. nih.govsemanticscholar.org The resulting sulfonamide or sulfonate ester bond is typically stable to solvolysis, leading to irreversible inhibition of the enzyme's function. nih.gov

| Amino Acid Residue | Resulting Covalent Bond | Significance in Inhibition |

|---|---|---|

| Serine | Sulfonate Ester | Commonly targeted in serine proteases and esterases. rsc.orgacs.org |

| Lysine | Sulfonamide | Forms a highly stable bond, ensuring irreversible inhibition. rsc.orgnih.gov |

| Tyrosine | Sulfonate Ester | Can be selectively targeted to disrupt enzyme function or protein-protein interactions. rsc.orgtdl.org |

| Threonine | Sulfonate Ester | Targeted in specific enzymes like the immunoproteasome. rsc.org |

Functionalization of Biologically Active Molecules

The m-toluenesulfonyl fluoride group is not only a warhead for inhibitors but also a versatile tool for modifying and creating complex biologically active molecules.

In medicinal chemistry, a scaffold refers to a core chemical structure upon which a variety of derivatives can be built to create a library of potential drug candidates. rsc.orgnih.gov The toluenesulfonyl framework can serve as such a scaffold. Its defined three-dimensional structure and chemical handles allow for systematic modifications to explore structure-activity relationships (SAR). By attaching different functional groups to the toluene (B28343) ring or by using the sulfonyl fluoride as a reactive site for further conjugation, chemists can generate diverse molecular architectures. This approach is fundamental to drug discovery, enabling the synthesis of new compounds with potentially enhanced biological activity, selectivity, or improved pharmacokinetic profiles. nih.gov

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at the final steps of a complex molecule's synthesis. wikipedia.orgmpg.de This approach allows for the rapid generation of analogues of a lead compound, which can significantly accelerate the optimization of its pharmacological properties without needing to restart the synthesis from scratch. wikipedia.orgnih.gov

The introduction of fluorine-containing groups, such as that from this compound, is a common LSF tactic. nih.govnih.gov Fluorine atoms can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to its biological target. researchgate.net For example, a sulfonyl fluoride group can be used in a late-stage reaction to replace another functional group, thereby fine-tuning the electronic and steric properties of a drug candidate to enhance its potency or selectivity. rsc.org This strategy provides an efficient means to expand the chemical space around a promising bioactive molecule, facilitating the discovery of new drug candidates with superior pharmacological profiles. nih.govrsc.org

Radiopharmaceutical Development and Imaging Research

The development of radiolabeled compounds for Positron Emission Tomography (PET) is a cornerstone of modern diagnostic imaging and biomedical research. nih.gov The fluorine-18 (B77423) (¹⁸F) isotope is particularly favored for PET due to its ideal decay properties and a half-life of 109.8 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure. nih.govnih.gov

The synthesis of PET tracers often begins with the production of [¹⁸F]fluoride ions in a cyclotron. nih.govresearchgate.net Traditionally, this aqueous [¹⁸F]fluoride must undergo azeotropic drying to become a reactive nucleophile, a step that can be time-consuming and lead to loss of radioactivity. nih.govgoogle.com

A significant advancement in this area is the use of sulfonyl chlorides to create [¹⁸F]sulfonyl fluorides, such as [¹⁸F]tosyl fluoride ([¹⁸F]TsF), which serves as a versatile and highly reactive source of [¹⁸F]fluoride for radiolabeling. nih.govosti.gov This strategy involves trapping the initial cyclotron-produced [¹⁸F]fluoride on an anion exchange resin and then reacting it with a sulfonyl chloride precursor. google.com The resulting [¹⁸F]TsF can be eluted in an organic solvent, effectively bypassing the need for azeotropic drying. google.comnih.gov This method not only simplifies the process but also allows for the preparation of PET radiotracers on a small scale while maintaining high molar activity. nih.gov Continuous flow, solid-phase radiosynthesis strategies have been developed to generate [¹⁸F]TsF in a form that is exceptionally well-suited for subsequent radiofluorination reactions. nih.govosti.gov

| Method | Key Steps | Advantages | References |

|---|---|---|---|

| Conventional Azeotropic Drying | 1. Trap [¹⁸F]fluoride on resin. 2. Elute with K₂CO₃/K₂₂₂. 3. Repeatedly evaporate with acetonitrile (B52724) at high temperature. | Well-established, widely used. | nih.govgoogle.com |

| [¹⁸F]Tosyl Fluoride Intermediate | 1. Trap [¹⁸F]fluoride on resin. 2. React with tosyl chloride on-resin. 3. Elute [¹⁸F]TsF in organic solvent. | Bypasses azeotropic drying, faster, high reactivity, suitable for microfluidics and small-scale synthesis. | google.comnih.govosti.gov |

PET is a powerful in vivo imaging technology that produces three-dimensional images of functional processes within the body. nih.govosti.gov It relies on the detection of gamma rays emitted from the annihilation of positrons from radiotracers labeled with isotopes like ¹⁸F. nih.gov These radiotracers, often synthesized using reagents like [¹⁸F]toluenesulfonyl fluoride, are designed to accumulate in specific tissues or bind to certain molecular targets. nih.gov

The spatial and temporal information gathered from PET imaging is invaluable for clinical diagnostics and for monitoring biochemical processes. nih.gov For example, ¹⁸F-labeled PET tracers can be used to visualize glucose metabolism, assess bone remodeling processes, and track the distribution and target engagement of new drug candidates in living organisms. nih.govnih.gov This ability to observe molecular events non-invasively and in real-time provides critical insights in oncology, cardiology, and neurology, aiding in early disease detection and the evaluation of therapeutic responses. nih.govosti.gov

Role of Toluenesulfonyl Fluorides in Polymer Science and Materials Chemistry

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) in Polymerization

The SuFEx reaction is a cornerstone of modern polymer synthesis, providing a robust and versatile platform for creating strong, stable linkages. It involves the reaction of a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether, amine, or other nucleophile, resulting in the formation of a sulfonate, sulfonamide, or other sulfur(VI)-containing linkage, respectively. This reaction is characterized by its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it an ideal tool for polymerization.

Toluenesulfonyl fluorides and their derivatives are instrumental in the synthesis of polysulfates and polysulfonates, classes of polymers with promising mechanical and thermal properties. The SuFEx-based polycondensation reaction between bifunctional sulfonyl fluorides and bis-silyl ethers or bisphenols allows for the straightforward production of high-molecular-weight polymers. researchgate.netescholarship.org

The synthesis of polysulfates, for instance, can be achieved through the reaction of a bis(fluorosulfate) with a bis(silyl ether) in the presence of a catalyst. researchgate.net Similarly, polysulfonates are synthesized from the reaction of a bis(sulfonyl fluoride) with a bis(silyl ether). escholarship.orgosti.gov These polymerization reactions are typically fast and can be carried out under mild conditions, often reaching near-quantitative yields. researchgate.net The resulting polymers often exhibit excellent chemical resistance and desirable mechanical properties, making them potential alternatives to traditional engineering plastics. researchgate.net

A variety of catalysts have been developed to facilitate SuFEx polymerization, including organic superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bifluoride salts. polympart.comnsf.gov The choice of catalyst can influence the reaction kinetics and the properties of the resulting polymer. For example, bifluoride catalysts have been shown to be highly active, allowing for very low catalyst loadings and broadening the scope of compatible monomers. polympart.com

Table 1: Examples of Polysulfates and Polysulfonates Synthesized via SuFEx

| Monomer A | Monomer B | Catalyst | Resulting Polymer | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |

| Bis(p-fluorosulfonyl)benzene | Bis(p-trimethylsilyloxy)biphenyl | DBU | Polysulfate | 45 | 1.8 |

| 1,4-Benzenedisulfonyl fluoride | Bis(p-tert-butyldimethylsilyloxy)benzene | [Ph₃P=N-PPh₃]⁺[HF₂]⁻ | Polysulfonate | 62 | 1.6 |

| Bis(4-fluorosulfonylphenyl) ether | Bis(4-tert-butyldimethylsilyloxyphenyl) ether | Tetrabutylammonium (B224687) bifluoride | Polysulfate | 84 | 1.6 |

This table is a representative summary of data found in the literature and specific values may vary depending on reaction conditions.

A significant advantage of SuFEx chemistry is the ability to control polymer architecture. The high efficiency and orthogonality of the SuFEx reaction allow for the synthesis of well-defined block copolymers, star polymers, and other complex structures. This control is crucial for tailoring the macroscopic properties of the material.

Chain-growth SuFEx polycondensation has been developed to achieve precise control over molecular weight and dispersity. nsf.gov This method utilizes a highly reactive initiator and monomers with deactivated sulfonyl fluoride groups, allowing for a controlled, chain-like polymerization process. nsf.gov This approach enables the synthesis of polymers with narrow molecular weight distributions, which is essential for many advanced applications.

Furthermore, the SuFEx reaction can be used for "stitching" together polymer chains to create more complex architectures. For example, polymers with terminal sulfonyl fluoride and silyl ether groups can be efficiently linked to form block copolymers. The reliability of the SuFEx ligation ensures high coupling efficiencies, leading to well-defined final products.

Post-Polymerization Modification Strategies

The sulfonyl fluoride group is a versatile handle for the post-polymerization modification of polymers. researchgate.netosti.gov Polymers containing sulfonyl fluoride moieties can be readily functionalized by reacting them with a variety of nucleophiles. This allows for the introduction of a wide range of chemical functionalities along the polymer backbone or at the chain ends, thereby altering the polymer's properties, such as solubility, biocompatibility, or thermal stability.

For instance, a polymer bearing sulfonyl fluoride side chains can be reacted with amines to introduce pendant amino groups, or with phenols to attach aromatic functionalities. researchgate.net This strategy is particularly useful for creating functional materials for applications in drug delivery, sensing, and catalysis. The SuFEx reaction's high selectivity ensures that the modification occurs specifically at the sulfonyl fluoride sites without affecting other functional groups in the polymer.

The combination of SuFEx with other click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for orthogonal and sequential modifications of polymers. osti.gov This enables the creation of multifunctional materials with precisely controlled chemical compositions and properties.

Novel Material Development Utilizing Sulfonyl Fluoride Functionality

The unique reactivity and stability of the sulfonyl fluoride group have been leveraged to develop a variety of novel materials with advanced functionalities. escholarship.orgpolympart.com The incorporation of sulfonyl fluoride moieties into polymers can impart desirable properties such as improved thermal stability and chemical resistance.

For example, polysulfates and polysulfonates synthesized via SuFEx have shown potential as high-performance engineering plastics due to their excellent mechanical strength and stability. researchgate.netescholarship.org These materials can be used in applications where traditional polymers may fail due to harsh environmental conditions.

Furthermore, the ability to functionalize sulfonyl fluoride-containing polymers opens the door to the creation of "smart" materials that can respond to external stimuli. For instance, the attachment of fluorescent dyes or bioactive molecules to a polymer backbone via SuFEx can lead to materials for use in diagnostics and therapeutics. The robust nature of the sulfonate or sulfonamide linkage ensures the long-term stability and performance of these functional materials. The development of degradable polysulfates also highlights the potential for creating more environmentally friendly materials. nsf.gov

Emerging Trends and Future Research Perspectives

Chemo- and Regioselective Reactivity Enhancement

Future research is anticipated to focus on leveraging the specific reactivity of m-toluenesulfonyl fluoride (B91410) in complex organic syntheses. The electronic effect of the meta-methyl group, being weakly electron-donating, subtly influences the electrophilicity of the sulfonyl fluoride moiety. This can be exploited to achieve fine-tuned reactivity that differs from its ortho- and para-isomers.

Key research areas may include:

Comparative Reactivity Studies: Systematic studies comparing the reaction kinetics and substrate scope of m-, o-, and p-toluenesulfonyl fluoride will be crucial to quantitatively understand the impact of isomerism on reactivity.

Catalyst-Controlled Regioselectivity: Development of novel catalytic systems that can distinguish between different isomers of toluenesulfonyl fluoride or control the regioselective functionalization of molecules using m-toluenesulfonyl fluoride as a reagent.

Late-Stage Functionalization: Investigating the utility of this compound for the late-stage functionalization of complex molecules, where its specific reactivity profile might offer advantages in chemo- and regioselectivity.

Expanding the Scope of Biological Targets for Covalent Probes

Sulfonyl fluorides are recognized as valuable "warheads" for covalent inhibitors and chemical probes due to their ability to react with a range of nucleophilic amino acid residues. While phenylmethylsulfonyl fluoride (PMSF) and p-toluenesulfonyl fluoride are well-studied protease inhibitors, the potential of this compound in this capacity is less explored. An early mention in enzymology literature indicated that this compound acts as an inhibitor of certain proteolytic enzymes, causing complete inhibition of a venom protein. epdf.pub

Future research is poised to build on this foundation:

Proteome-Wide Profiling: Utilizing chemoproteomic platforms to identify the full range of protein targets for this compound within the cellular environment. This could reveal novel biological pathways and potential therapeutic targets.

Targeting Non-Cysteine Residues: A significant advantage of sulfonyl fluorides is their ability to target residues beyond cysteine, such as serine, threonine, tyrosine, and lysine (B10760008). Research will likely focus on designing this compound-based probes to selectively target these less-drugged amino acids in proteins of interest.

Structure-Based Design: Employing structural biology techniques to understand how the meta-methyl group influences binding affinity and covalent modification of specific biological targets. This could lead to the design of highly selective covalent probes and inhibitors.

Table 1: Potential Amino Acid Targets for this compound-Based Probes

| Amino Acid | Side Chain Nucleophile | Potential for Covalent Modification |

| Serine | Hydroxyl (-OH) | High |

| Threonine | Hydroxyl (-OH) | Moderate |

| Tyrosine | Phenolic Hydroxyl (-OH) | High |

| Lysine | Amine (-NH2) | Moderate |

| Histidine | Imidazole Ring | Context-Dependent |

| Cysteine | Thiol (-SH) | High |

Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of arylsulfonyl fluorides, including this compound, traditionally involves multi-step processes. The development of more sustainable and efficient synthetic routes is a key area of future research. While patents often list this compound as a potential reactant, they seldom provide specific catalytic examples for its synthesis. google.comgoogle.com.nagoogle.comgoogle.com

Emerging trends in this area include:

Direct C-H Fluorosulfonylation: Investigating transition-metal catalyzed or photoredox-catalyzed C-H activation and subsequent fluorosulfonylation of m-xylene (B151644) or related precursors to directly synthesize this compound.

Flow Chemistry Processes: Developing continuous flow methodologies for the synthesis of this compound to improve safety, efficiency, and scalability.

Mechanistic Studies: In-depth mechanistic studies of catalytic cycles involved in the formation of this compound will enable the rational design of more efficient and selective catalysts.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research for predicting molecular properties and designing novel compounds. For this compound, these computational approaches can accelerate discovery in several ways:

Predictive Reactivity Models: Developing ML models trained on experimental data to predict the chemo- and regioselectivity of reactions involving this compound with various substrates.

De Novo Design of Covalent Inhibitors: Using generative AI models to design novel covalent inhibitors incorporating the this compound warhead, optimized for binding to specific biological targets. These models can explore vast chemical spaces to identify candidates with desired properties.

Virtual Screening: Employing docking simulations and ML-based scoring functions to virtually screen libraries of proteins for potential off-target interactions of this compound-based probes, thereby predicting potential toxicity and improving selectivity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling m-toluenesulfonyl fluoride in laboratory settings?

- m-Toluenesulfonyl fluoride, like its isomer p-toluenesulfonyl chloride, requires stringent safety measures due to its reactivity and potential toxicity. Researchers must use tightly fitting safety goggles, face shields, and long-sleeved clothing to prevent skin/eye exposure . Respiratory protection (e.g., NIOSH/MSHA-approved respirators) is mandatory if vapor exposure exceeds limits. Contaminated firefighting water must be collected separately to avoid environmental contamination . Hygiene practices, such as immediate decontamination of spills and proper ventilation, are essential to mitigate risks.

Q. How can researchers differentiate m-toluenesulfonyl fluoride from its ortho- and para-isomers using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. The meta-substitution pattern in m-toluenesulfonyl fluoride produces distinct splitting in the aromatic proton region (δ 7.2–7.8 ppm), contrasting with the para-isomer’s symmetrical doublet. Fourier-Transform Infrared (FTIR) spectroscopy can also identify the C–F stretching vibration (~1,150 cm⁻¹) specific to the sulfonyl fluoride group. Chromatographic separation (e.g., HPLC with a C18 column) using methods outlined for toluenesulfonamides in pharmacopeial standards can resolve isomers based on retention times.

Q. What analytical techniques are recommended for detecting m-toluenesulfonyl fluoride in reaction mixtures?

- Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for quantifying m-toluenesulfonyl fluoride. For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility. Fluoride-specific ion-selective electrodes (ISEs) can monitor fluoride release during hydrolysis, a common side reaction . Internal standards, such as deuterated analogs, improve accuracy in complex matrices .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of m-toluenesulfonyl fluoride in aqueous environments?

- Hydrolysis susceptibility is a key challenge. Strategies include:

- Solvent selection : Use aprotic solvents (e.g., DMF, THF) to reduce water activity.

- Temperature control : Maintain reactions below 25°C to slow hydrolysis kinetics.

- Buffering agents : Add mild bases (e.g., NaHCO₃) to neutralize generated HF, shifting equilibrium toward the desired product .

- Real-time monitoring : Employ in-situ FTIR or ISEs to track fluoride ion formation and adjust conditions dynamically .

Q. What experimental designs address discrepancies in reported reactivity of m-toluenesulfonyl fluoride versus p-toluenesulfonyl chloride?

- Comparative kinetic studies under standardized conditions (solvent, temperature, catalyst) are critical. For example:

- Nucleophilic substitution rates : Measure reaction rates with primary vs. secondary amines using stopped-flow techniques.

- Electronic effects : Use Hammett plots to correlate substituent effects (σₘ vs. σₚ) on reactivity .

- Side product analysis : Identify byproducts (e.g., sulfonic acids) via LC-MS to explain divergent yields .

Q. How can researchers validate the purity of m-toluenesulfonyl fluoride for use in peptide synthesis or enzyme inhibition studies?

- Purity assessment : Combine elemental analysis (C, H, S, F) with differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities.

- Functional testing : Perform kinetic assays with serine proteases (e.g., trypsin) to confirm inhibitory activity, as even trace impurities (e.g., sulfonic acids) can reduce efficacy .

- Stability studies : Accelerated aging tests (40°C, 75% RH) over 4 weeks can predict shelf-life under storage conditions .

Q. What methodologies resolve contradictions in fluoride release data from m-toluenesulfonyl fluoride across different studies?

- Standardized protocols : Adopt ATSDR/NTP/EPA guidelines for fluoride quantification, ensuring consistent sample preparation (e.g., digestion methods) and calibration .

- Interlaboratory validation : Collaborate with multiple labs to assess reproducibility using blinded samples.

- Error source analysis : Investigate variables like humidity, solvent purity, and detector sensitivity using factorial experimental designs .

Methodological Guidance

Q. How should researchers present analytical data for m-toluenesulfonyl fluoride in publications?

- Tables : Structure data with Roman numerals, clear headings (e.g., "Retention Time," "Peak Area %"), and footnotes explaining abbreviations . Example:

| Parameter | Value | Method |

|---|---|---|

| Purity (HPLC) | 99.2% | C18 column, 1 mL/min |

| Melting Point | 92–94°C | DSC |

- Figures : Use high-resolution chromatograms or spectra with annotated peaks. Ensure color accessibility and include error bars for quantitative data .

Q. What strategies mitigate interference from m-toluenesulfonyl fluoride degradation products in kinetic studies?

- Pre-column derivatization : Convert reactive intermediates (e.g., sulfonic acids) to stable derivatives for accurate quantification .

- Blank correction : Run control experiments without the substrate to subtract background signals.

- Computational modeling : Use software like Gaussian to predict degradation pathways and adjust experimental parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.